Diphenylsilanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Materials Science:

- Synthesis of Silicate-based Materials: DPDS can be used as a precursor for the synthesis of various silicate-based materials, including gels, glasses, and ceramics []. These materials find applications in diverse areas like optics, electronics, and catalysis due to their specific properties like high thermal stability and controlled porosity [].

- Surface Modification: Due to its silanol (Si-OH) groups, DPDS can be used to modify the surface of various materials, including metals, oxides, and polymers []. This modification process can improve the material's properties like adhesion, wettability, and biocompatibility [].

Organic Chemistry:

- Synthesis of Organosilicon Compounds: DPDS serves as a valuable starting material for the synthesis of various organosilicon compounds, such as silanes, siloxanes, and silsesquioxanes []. These compounds find applications in areas like polymer science, drug delivery, and organic electronics [].

- Catalyst Development: Researchers are exploring the potential of DPDS in the development of novel catalysts for various organic reactions []. Its unique structure and reactivity offer possibilities for designing efficient and selective catalysts [].

Biomedical Research:

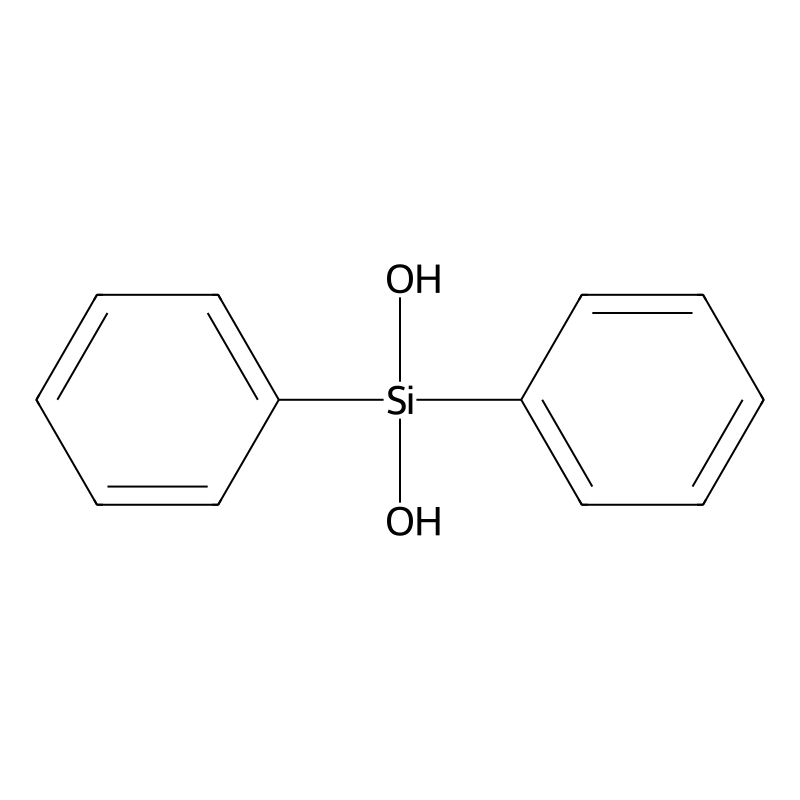

Diphenylsilanediol, with the chemical formula or , is a silanol compound characterized by two phenyl groups attached to a silicon atom, which also bears two hydroxyl groups. This tetrahedral molecule exhibits unique structural properties, forming hydrogen-bonded columns in its solid state, contributing to its stability and functionality in various applications .

The exact mechanism by which diphenylsilanediol exerts its anticonvulsant effect remains unclear. However, researchers believe it might involve similar mechanisms to phenytoin, such as modulation of voltage-gated sodium channels in neurons []. Further research is needed to elucidate the precise mechanism.

Diphenylsilanediol has been studied for its biological activities, particularly its potential anticonvulsant properties. It exhibits a mechanism of action similar to that of phenytoin, a well-known anticonvulsant medication. This suggests that diphenylsilanediol may have therapeutic applications in treating epilepsy and other neurological disorders .

The synthesis of diphenylsilanediol can be achieved through several methods:

- Hydrolysis of Diphenyldichlorosilane: This is the most common method, involving the reaction of diphenyldichlorosilane with water.

- Reaction with Sulfuric Acid: Diphenylsilane can react with sulfuric acid to produce diphenylsilanediol .

- Sol-Gel Process: Diphenylsilanediol can also be used as a precursor in sol-gel processes to create nanosized materials .

Research has focused on the interactions of diphenylsilanediol with other chemical species. For instance, studies have shown that it can interact with epoxy resins through its hydroxyl groups, facilitating grafting and improving the material properties of the resulting composites . Furthermore, its ability to form hydrogen bonds plays a crucial role in its reactivity and stability.

Several compounds share structural similarities with diphenylsilanediol. Here are some notable examples:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Triphenylsilanol | Three phenyl groups | Higher hydrophobicity and different reactivity patterns |

| Phenyltrimethoxysilane | One phenyl group and three methoxy groups | Used primarily as a coupling agent in organic synthesis |

| Dimethylsilanediol | Two methyl groups instead of phenyl | Different solubility characteristics and reactivity |

Diphenylsilanediol is unique due to its specific combination of two phenyl groups and two hydroxyl groups, which contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 68 of 73 companies with hazard statement code(s):;

H228 (64.71%): Flammable solid [Danger Flammable solids];

H411 (35.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Environmental Hazard